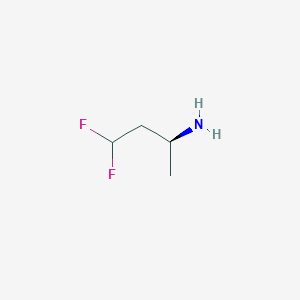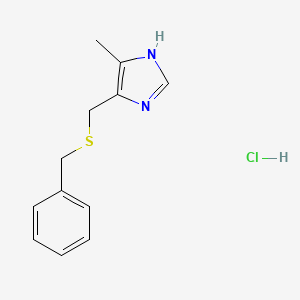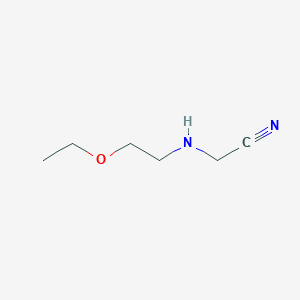
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a fluorinated cyclohexyl ring.
Vorbereitungsmethoden
The synthesis of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various oxidizing or reducing agents depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways . In medicinal chemistry, it may be used to develop new pharmaceuticals or to study the effects of fluorinated compounds on biological systems .
Wirkmechanismus
The mechanism of action of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate involves its interaction with molecular targets through its amino and fluorinated groups. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (4-amino-2-fluorocyclohexyl)carbamate include:
tert-Butyl carbamate: A simpler compound with a similar protecting group but without the fluorinated cyclohexyl ring.
tert-Butyl (4-aminobenzyl)carbamate: Another compound with a tert-butyl carbamate group but with a benzyl ring instead of a cyclohexyl ring.
The uniqueness of this compound lies in its fluorinated cyclohexyl ring, which can impart different chemical and biological properties compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C11H21FN2O2 |
|---|---|
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VYORQYIYWDBGCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)








![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

